molecular formula C10H14BrNO2S2 B5714683 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine

Cat. No.: B5714683
M. Wt: 324.3 g/mol
InChI Key: CHEPIYWIJYHOPN-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine is a chemical compound that features a bromothiophene moiety attached to a sulfonyl group, which is further connected to a methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine typically involves the following steps:

    Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: The bromothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Piperidine Coupling: The final step involves coupling the sulfonylated bromothiophene with 4-methylpiperidine under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophenes, while oxidation and reduction reactions can modify the sulfonyl group.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine involves its interaction with molecular targets and pathways. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The sulfonyl group can participate in redox reactions, impacting the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine is unique due to its specific combination of a bromothiophene moiety with a sulfonyl group and a methylpiperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEPIYWIJYHOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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